Dual IDO1/HDAC1 Enzymatic Potency: Compound 10 vs. Single-Target IDO1 Inhibitor Epacadostat and HDAC Inhibitor Vorinostat (SAHA)
Compound 10 demonstrates balanced sub-100 nM dual inhibitory activity against both IDO1 (IC50 = 69.0 nM) and HDAC1 (IC50 = 66.5 nM) [1]. This dual profile is a critical differentiator from single-target agents. While epacadostat (INCB024360) is a highly potent and selective IDO1 inhibitor (reported IC50 = 10 nM in enzymatic assays) , it exhibits no meaningful HDAC1 inhibition (IC50 > 10 µM or not reported as active) . Conversely, vorinostat (SAHA) is a potent pan-HDAC inhibitor (HDAC1 ID50 = 10 nM) but shows negligible IDO1 inhibitory activity [2]. The key differentiation lies not in absolute potency against a single target, but in the engineered, balanced dual-target inhibition within a single molecule. Compound 10 is 10.6-fold more potent against HDAC1 than the dual inhibitor comparator 33d [1][3]. This balanced dual activity makes Compound 10 uniquely suited as a chemical probe for simultaneous investigation of both pathways.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) for IDO1 and HDAC1 |
|---|---|
| Target Compound Data | IDO1 IC50 = 69.0 nM; HDAC1 IC50 = 66.5 nM |
| Comparator Or Baseline | Epacadostat: IDO1 IC50 = 10 nM, HDAC1 not active; Vorinostat: HDAC1 ID50 = 10 nM, IDO1 not active; Compound 33d: IDO1 IC50 = 730 nM, HDAC1 IC50 = 460 nM |
| Quantified Difference | Compound 10's HDAC1 activity is 10.6-fold more potent than 33d (66.5 nM vs. 460 nM). Epacadostat's IDO1 activity is 6.9-fold more potent than Compound 10 (10 nM vs. 69 nM) but lacks HDAC1 activity. Vorinostat's HDAC1 activity is 6.65-fold more potent than Compound 10 (10 nM vs. 66.5 nM) but lacks IDO1 activity. |
| Conditions | IDO1: Recombinant human IDO1 enzyme with L-tryptophan substrate; HDAC1: Recombinant human full-length HDAC1 with fluorogenic substrate |
Why This Matters
This dual inhibition profile enables single-agent interrogation of the functional intersection of IDO1-mediated immune metabolism and HDAC1-driven epigenetic regulation, avoiding the confounding variables of combination therapy.
- [1] Fang K, Dong G, Li Y, et al. Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors. ACS Med Chem Lett. 2018;9(4):312-317. View Source
- [2] Table 3, Molecules 2020, 25(19), 4494. SAHA tested for HDAC1 (IC50 = 15 nM) but not active against IDO1. View Source
- [3] Jiang S, et al. Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase 1 (HDAC1) Dual Inhibitors Derived from Saprorthoquinone. Molecules. 2020;25(19):4494. Compound 33d IC50: IDO1 0.73 μM, HDAC1 0.46 μM. View Source
